

physical properties of Ammonium cobalt(II) phosphate monohydrate

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Compound of Interest

Compound Name: *Ammonium cobalt(II) phosphate monohydrate*

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An In-Depth Technical Guide to the Physical Properties of **Ammonium Cobalt(II) Phosphate Monohydrate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium cobalt(II) phosphate monohydrate ($\text{NH}_4\text{CoPO}_4 \cdot \text{H}_2\text{O}$) is an inorganic compound of significant interest in materials science.^[1] Its layered crystal structure is a key feature, facilitating potential applications in energy storage as an electrode material for supercapacitors and as a precursor for lithium-ion battery cathodes.^[1] The compound belongs to the dittmarite group of minerals, which are characterized by the general formula $\text{M}'\text{M}''\text{PO}_4 \cdot \text{H}_2\text{O}$, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation.^[1] This guide provides a comprehensive overview of its core physical properties, methods of characterization, and synthesis protocols.

Chemical and Physical Properties

Ammonium cobalt(II) phosphate monohydrate is a pink to purple crystalline powder.^{[2][3]} The fundamental properties of the compound are summarized in the table below.

Property	Value	Reference
Chemical Formula	$\text{NH}_4\text{CoPO}_4 \cdot \text{H}_2\text{O}$ or $\text{CoH}_6\text{NO}_5\text{P}$	[2][4][5][6][7]
Molecular Weight	189.96 g/mol	[4][5][6][7]
CAS Number	16827-96-6	[2][4][5][6][7]
Appearance	Pink to purple crystals or crystalline powder	[2][3]
Density	Not available in cited sources	[3]
Melting Point	Not available in cited sources	[3]
Solubility in H_2O	Not available in cited sources	[3]

Crystallographic Properties

The structural arrangement of atoms in **ammonium cobalt(II) phosphate monohydrate** is crucial to its material properties. It crystallizes in the orthorhombic system, a defining characteristic of the dittmarite mineral group to which it belongs.[1]

Property	Description	Reference
Crystal System	Orthorhombic	[1]
Crystal Structure	Characterized by a layered atomic network. The layers are formed by interconnected CoO_4 and PO_4 tetrahedra that share corners. Ammonium ions (NH_4^+) and water molecules (H_2O) reside in the interlayer spaces.	[1]

Experimental Protocols

The characterization and synthesis of **ammonium cobalt(II) phosphate monohydrate** rely on several standard laboratory techniques.

Synthesis Protocol: Solution-Based Precipitation

A common and widely employed method for synthesizing $\text{NH}_4\text{CoPO}_4 \cdot \text{H}_2\text{O}$ is solution-based precipitation.^[1]

- **Precursor Preparation:** Prepare aqueous solutions of a soluble cobalt(II) salt (e.g., cobalt(II) sulfate or chloride), a phosphate source (e.g., ammonium phosphate), and an ammonium source.^{[1][8]} The choice of precursors can impact reaction kinetics and the purity of the final product.^[1]
- **Precipitation:** Mix the precursor solutions under controlled conditions. The pH of the reaction medium is a critical parameter; excessively high pH can risk the oxidation of cobalt(II) to cobalt(III).^[1]
- **Temperature Control:** Temperature is crucial for obtaining the correct hydration state. Synthesis at temperatures between 40°C and 60°C favors the formation of the monohydrate form ($\text{NH}_4\text{CoPO}_4 \cdot \text{H}_2\text{O}$), whereas lower temperatures (e.g., 20°C) typically yield the hexahydrate.^[8]
- **Separation and Drying:** The resulting precipitate is separated from the solution, washed, and dried to yield the final product.

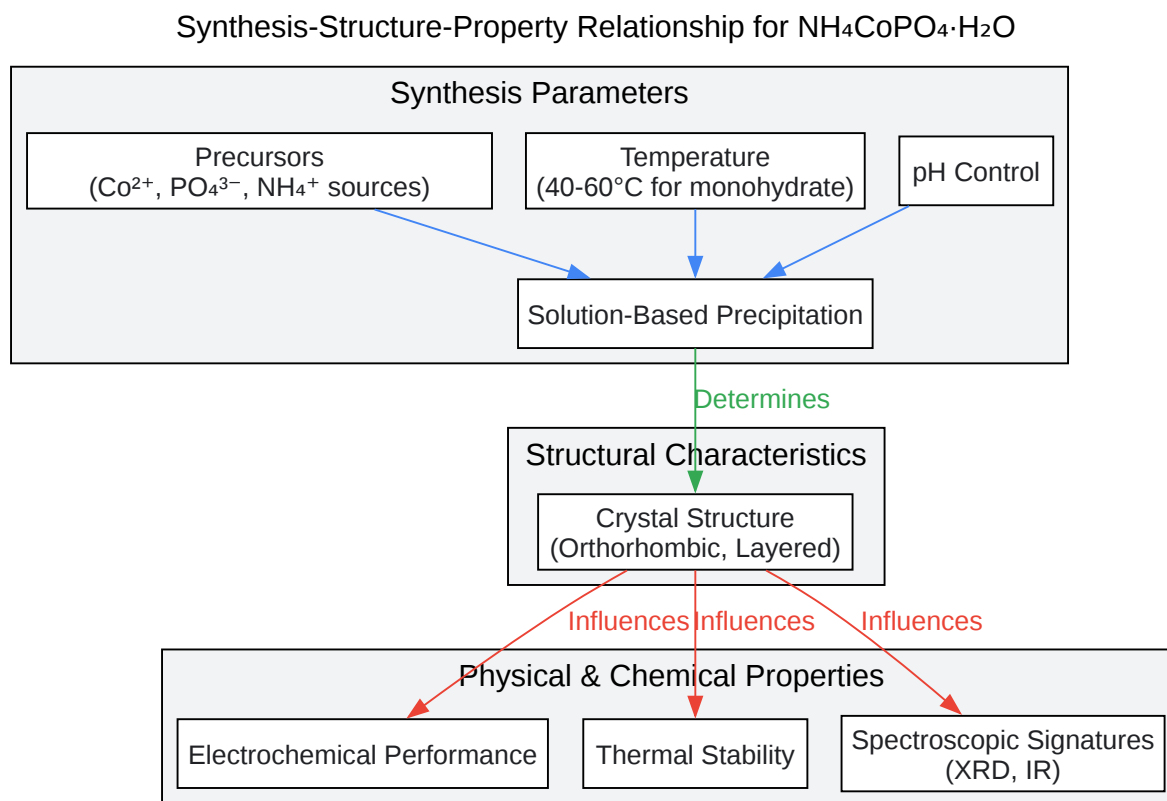
Characterization Methodologies

- **X-ray Diffraction (XRD):** XRD is a primary technique used to analyze the crystal structure of **ammonium cobalt(II) phosphate monohydrate**.^[1] This non-destructive method provides information on the crystal system, phase purity, and degree of crystallinity by analyzing the diffraction pattern produced when the material is irradiated with X-rays.^[1] The experimental setup involves directing a beam of X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle.^[9]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the compound.^[10] The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a fingerprint of the compound, confirming the presence of phosphate ($[\text{PO}_4]^{3-}$) and ammonium ($[\text{NH}_4]^+$) groups, as well as water of hydration.^[10]

- Thermal Analysis (TGA/DSC):
 - Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[\[11\]](#) This is used to determine the thermal stability of the compound and to quantify the water content by observing the mass loss upon heating.[\[11\]](#)
 - Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[\[11\]](#) It is used to identify phase transitions, such as dehydration or decomposition, by detecting endothermic or exothermic events. Simultaneous TGA-DSC analysis provides complementary information, allowing for the differentiation between thermal events with and without mass loss.

Logical Relationships and Workflows

The relationship between the synthesis process, the resulting structure, and the material's properties can be visualized as a logical workflow. The synthesis parameters directly influence the crystallographic structure, which in turn dictates the key physical and chemical characteristics of the final compound.



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Caption: Workflow of Synthesis, Structure, and Properties.

Conclusion

Ammonium cobalt(II) phosphate monohydrate is a material with well-defined structural characteristics that are highly dependent on its synthesis conditions. Its layered orthorhombic structure makes it a promising candidate for various applications, particularly in energy storage. The experimental protocols outlined in this guide, including solution-based precipitation for synthesis and XRD, IR, and thermal analysis for characterization, are fundamental to further research and development involving this compound. A thorough understanding of its physical

properties is essential for harnessing its full potential in advanced materials science and related fields.

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